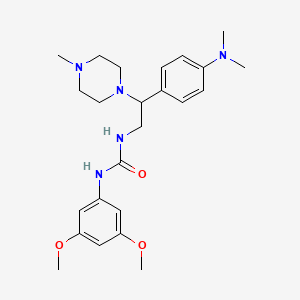![molecular formula C16H14BrN5O B2431366 6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline CAS No. 2415564-40-6](/img/structure/B2431366.png)
6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline” is a complex organic compound. It contains a quinoxaline core, which is a type of heterocyclic compound. Attached to this core is an azetidine ring, another type of heterocycle, which is further substituted with a 4-bromo-1H-pyrazol-1-yl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of the bromine atom on the pyrazole ring and the carbonyl group on the azetidine ring are notable features. These groups can significantly influence the compound’s reactivity and properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The bromine atom on the pyrazole ring could potentially be a site for nucleophilic substitution reactions. The carbonyl group on the azetidine ring could undergo reactions typical of carbonyl compounds, such as nucleophilic addition .Scientific Research Applications
Electrochemical Properties
- Electrochemical Analysis : Quinoxaline derivatives, including those structurally related to 6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline, have been studied for their electrochemical properties. The electrochemical response of such compounds is complex, involving reversible redox processes and further irreversible oxidation to hydroxyl-derivatives. These properties are significant in understanding the molecular behavior of quinoxaline compounds in various environments (Rupar et al., 2018).
Anticancer Potential
- Synthesis and Anticancer Activity : Research on quinoxaline derivatives has revealed their potential as anticancer agents. Studies have shown that certain quinoxaline derivatives exhibit inhibitory activity against c-Met kinase, a receptor associated with high tumor grade and poor prognosis in various cancers. The synthesis of these compounds involves reactions with aromatic aldehydes, alkylation, and other chemical processes (Abbas et al., 2015).
Synthesis and Chemical Studies
- Synthesis and NMR Studies : The synthesis of 1H-pyrazolo[3,4-b]quinoxaline derivatives and their analogues, which are structurally related to the compound , has been investigated. These studies are critical in elucidating the structural and substituent effects on the chemical properties of these compounds (Sallam et al., 2000).
Antimicrobial Applications
- Antimicrobial Agents : Quinoxaline derivatives have shown promise as potential antimicrobial agents. Research has focused on synthesizing novel derivatives and testing them against various bacterial and fungal strains, highlighting the broad applicability of these compounds in combating infections (Holla et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c17-13-6-20-22(10-13)9-11-7-21(8-11)16(23)12-1-2-14-15(5-12)19-4-3-18-14/h1-6,10-11H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKSYEQXLQQYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)CN4C=C(C=N4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2431283.png)


![2-chloro-N-[cyclohexyl(phenyl)methyl]acetamide](/img/structure/B2431286.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2431291.png)

![Ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2431296.png)

![5-cyano-2-methyl-4-(5-methylfuran-2-yl)-N-(2-methylphenyl)-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylpyridine-3-carboxamide](/img/structure/B2431300.png)



![2-Bromo-4-methoxy-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol](/img/structure/B2431305.png)

